![molecular formula C15H13NO4 B6400985 2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid, 95% CAS No. 1261975-17-0](/img/structure/B6400985.png)
2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(3-Aminocarbonylphenyl)-5-methoxybenzoic acid, or 2-Amino-3-carboxy-5-methoxybenzoic acid, is an organic compound with a molecular formula of C9H9NO4. It is a white, crystalline solid with a melting point of 119-122°C. This compound has a wide range of uses in scientific research, including as a reagent in organic synthesis and as a substrate in biochemical studies. It is also used as a fluorescent probe in fluorescence microscopy.
Mechanism of Action
2-Amino-3-carboxy-5-methoxybenzoic acid is a substrate for a variety of enzymes, such as aminotransferases and carboxylesterases. It is also a substrate for the enzyme glutathione S-transferase, which catalyzes the transfer of glutathione to a variety of substrates. Furthermore, it is a substrate for cytochrome P450, which is involved in the metabolism of drugs and xenobiotics.
Biochemical and Physiological Effects
2-Amino-3-carboxy-5-methoxybenzoic acid has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the enzyme cyclooxygenase-2, which is involved in the production of prostaglandins. It has also been shown to inhibit the enzyme 5-lipoxygenase, which is involved in the production of leukotrienes. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-Amino-3-carboxy-5-methoxybenzoic acid is its high purity and stability, which makes it suitable for use in a wide range of laboratory experiments. It is also relatively inexpensive and easy to obtain. However, it is important to note that this compound is toxic and should be handled with care.
Future Directions
The potential future directions for 2-Amino-3-carboxy-5-methoxybenzoic acid are numerous. One potential direction is the development of new methods for its synthesis. Another potential direction is the exploration of its pharmacological properties, such as its potential as an anti-inflammatory and analgesic agent. Additionally, further research could be conducted to explore its potential applications in biochemistry, such as its use as a substrate for enzyme kinetics studies. Finally, further research could be conducted to explore its potential applications in fluorescence microscopy.
Synthesis Methods
2-Amino-3-carboxy-5-methoxybenzoic acid can be synthesized by the condensation of 3-aminobenzoic acid and 5-methoxybenzaldehyde in the presence of phosphoric acid. The reaction is carried out in an alcoholic medium at a temperature of 80-90°C. The yield of the reaction is 95%.
Scientific Research Applications
2-Amino-3-carboxy-5-methoxybenzoic acid has a wide range of applications in scientific research. It is used as a reagent in organic synthesis for the preparation of heterocyclic compounds, such as 2-amino-3-carboxy-5-methoxybenzimidazole. It is also used as a substrate in biochemical studies, such as in the study of enzyme kinetics. In addition, it is used as a fluorescent probe in fluorescence microscopy.
properties
IUPAC Name |
2-(3-carbamoylphenyl)-5-methoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO4/c1-20-11-5-6-12(13(8-11)15(18)19)9-3-2-4-10(7-9)14(16)17/h2-8H,1H3,(H2,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AREAMADZDRJIOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)C2=CC(=CC=C2)C(=O)N)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40689873 |
Source
|
Record name | 3'-Carbamoyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1261975-17-0 |
Source
|
Record name | 3'-Carbamoyl-4-methoxy[1,1'-biphenyl]-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40689873 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.